

molecular structure and formula of (R)-2-Hydroxysuccinic acid methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Hydroxysuccinic acid methyl ester

Cat. No.: B027589

[Get Quote](#)

A Technical Guide to **(R)-2-Hydroxysuccinic Acid Methyl Ester**

Introduction

(R)-2-Hydroxysuccinic acid methyl ester, also known as (R)-Methyl 2-hydroxysuccinate, is a chiral organic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and organic synthesis. Its structure, featuring a succinic acid backbone with both a hydroxyl group and a methyl ester at a defined stereocenter, makes it a valuable and versatile chiral building block.^[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

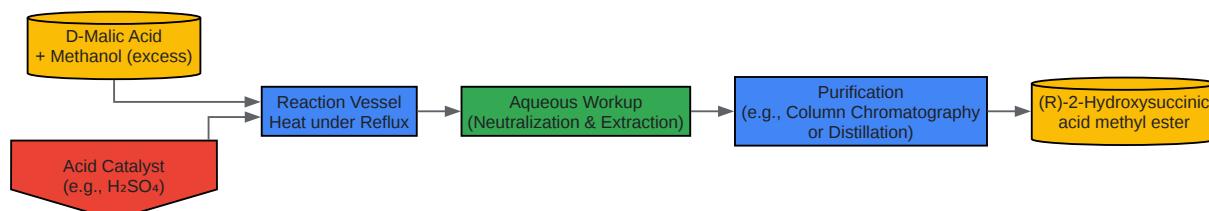
(R)-2-Hydroxysuccinic acid methyl ester is the methyl ester derivative of D-Malic acid. The "R" designation in its name refers to the specific stereochemical configuration at the chiral carbon atom, which is crucial for its function in stereospecific synthesis.^[1]

Caption: 2D structure of **(R)-2-Hydroxysuccinic acid methyl ester**.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value	Reference
CAS Number	83540-94-7	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₈ O ₅	[1] [2] [4] [5]
Molecular Weight	148.11 g/mol	[2] [5]
Synonyms	(R)-Methyl 2-hydroxysuccinate, (2R)-Hydroxybutanedioic Acid 1-Methyl Ester, (R)-3-Hydroxy- 4-methoxy-4-oxobutanoic acid	[1] [2] [3]
InChI Key	RTSODCRZYKSCLO- GSVOUGTGSA-N	[5]
SMILES	O=C(OC)--INVALID-LINK-- CC(O)=O	[4]


Physical and Chemical Properties

This table outlines the known physical and chemical properties. Data is often predicted or sourced from chemical suppliers and may vary between batches.

Property	Value	Reference
Physical Form	Solid	
Boiling Point	318°C at 760 mmHg	[1]
Density	1.383 g/cm ³	[1]
Flash Point	138.7°C	[1]
Vapor Pressure	3.08 x 10 ⁻⁵ mmHg at 25°C	[1]
Refractive Index	1.473	[1]
pKa (Predicted)	4.03 ± 0.19	[1]
Storage Temperature	-20°C	[4]

Synthesis and Experimental Protocols

(R)-2-Hydroxysuccinic acid methyl ester is typically synthesized from D-Malic acid and methanol.^[1] The key transformation is a selective esterification of one of the two carboxylic acid groups. Given the presence of a secondary hydroxyl group, the reaction requires carefully controlled conditions to favor mono-esterification and prevent side reactions. A common method is the Fischer-Speier esterification, using an acid catalyst.

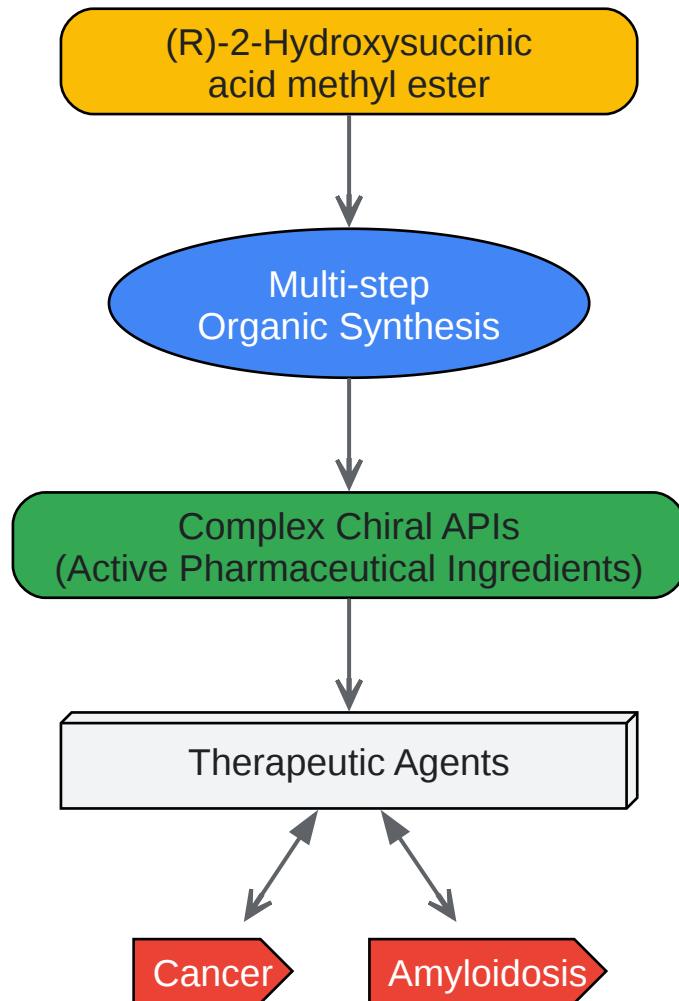
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(R)-2-Hydroxysuccinic acid methyl ester**.

Representative Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a representative example for the synthesis of **(R)-2-Hydroxysuccinic acid methyl ester**. Note: This procedure should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

- Reaction Setup:
 - To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Malic acid (0.1 mol, 13.4 g).
 - Add anhydrous methanol (200 mL, excess) to the flask. Stir the mixture to dissolve the solid.


- Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.
- Esterification:
 - Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation:
 - After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification:
 - The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure **(R)-2-Hydroxysuccinic acid methyl ester**.

Applications in Research and Drug Development

The primary value of **(R)-2-Hydroxysuccinic acid methyl ester** lies in its role as a chiral intermediate in organic synthesis. Its defined stereochemistry and bifunctional nature (containing -OH and -COOH groups) allow for its incorporation into more complex molecules with high stereocontrol.

It is particularly noted for its use as a starting material or key component in the synthesis of novel pharmaceutical compounds.^[1] Research applications frequently target the development of therapeutics for complex diseases such as cancer and amyloidosis.^{[1][4][6]} In these

contexts, the molecule serves as a scaffold to build active pharmaceutical ingredients (APIs) where specific stereochemistry is essential for biological activity and target selectivity.[1]

[Click to download full resolution via product page](#)

Caption: Role as a chiral building block in drug development pathways.

Spectroscopic and Analytical Data

Full characterization of **(R)-2-Hydroxysuccinic acid methyl ester** requires instrumental analysis. Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure, including the presence of the methyl ester, the hydroxyl group, and the succinic acid backbone protons.

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the broad O-H stretch from the hydroxyl and carboxylic acid groups, and the sharp C=O stretches from the ester and carboxylic acid.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Specific analytical data is lot-dependent and is not consistently available in public literature. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for precise, batch-specific data.[\[2\]](#)

Safety and Handling

While detailed hazard information is not fully reported across all sources, **(R)-2-Hydroxysuccinic acid methyl ester** is classified as a combustible solid (Storage Class 11).[\[1\]](#) As with all laboratory chemicals, it should be handled with care.

- Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability.[\[4\]](#)
- Documentation: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety, handling, and disposal information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 83540-94-7,(R)-2-Hydroxysuccinic Acid Methyl Ester | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]

- 4. (R)-2-Hydroxysuccinic acid methyl ester - Immunomart [immunomart.com]
- 5. bocsci.com [bocsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [molecular structure and formula of (R)-2-Hydroxysuccinic acid methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027589#molecular-structure-and-formula-of-r-2-hydroxysuccinic-acid-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com